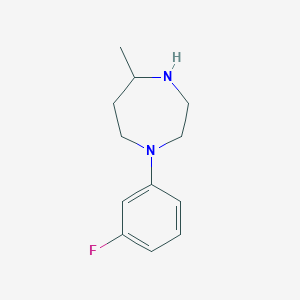

1-(3-Fluorophenyl)-5-methyl-1,4-diazepane

Description

Historical Context and Discovery of 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane

The discovery of 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane aligns with advancements in diazepane synthesis methodologies developed in the early 21st century. While its exact first synthesis date remains undocumented in public literature, its structural analogs, such as 1-(3,4-difluorophenyl)-1,4-diazepane (CAS 868064-74-8), highlight the broader trend of incorporating fluorine into diazepane systems to modulate electronic and steric properties. The compound’s emergence likely stems from iterative optimization of diazepane derivatives for enhanced bioavailability and target selectivity, leveraging fluorine’s unique effects on molecular interactions.

Rationale for Academic Research on 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane

Academic interest in this compound is driven by two interrelated factors:

- Diazepane Scaffold Versatility : The 1,4-diazepane core provides conformational flexibility, enabling interactions with diverse biological targets, including G-protein-coupled receptors and enzymes.

- Fluorine’s Pharmacophoric Role : The 3-fluorophenyl substituent introduces electron-withdrawing effects that enhance aromatic $$\pi$$-stacking and dipole interactions with protein binding pockets, potentially improving binding affinity and metabolic stability.

Recent synthetic breakthroughs, such as solvent-free aza-Michael cyclizations, have further enabled efficient access to such fluorinated diazepanes, making them attractive candidates for structure-activity relationship (SAR) studies.

Overview of Diazepane Derivatives in Medicinal Chemistry

Diazepanes, seven-membered rings containing two nitrogen atoms, occupy a critical niche in drug discovery. Their applications span:

- Central Nervous System (CNS) Agents : Derivatives like 1-(3-Fluorophenyl)-1,4-diazepane hydrochloride exhibit GABAergic activity, suggesting anxiolytic or sedative potential.

- Anticancer Scaffolds : Substituted diazepanes interfere with cell proliferation pathways, as seen in analogs like 1-(3-chloro-4-fluorophenyl)-5-methyl-1,4-diazepane (CAS 1537810-19-7).

The table below summarizes key diazepane derivatives and their biomedical relevance:

Relevance of Fluorinated Aromatic Substituents in Drug Design

Fluorine’s incorporation into aromatic systems is a cornerstone of modern medicinal chemistry. Key effects include:

- Enhanced Binding Affinity : Fluorine’s electronegativity induces quadrupole moments in aryl rings, strengthening $$\pi$$-$$\pi$$ and cation-$$\pi$$ interactions with target proteins.

- Improved Pharmacokinetics : Fluorination often increases lipophilicity ($$ \log P $$), promoting membrane permeability while resisting oxidative metabolism.

For 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane, the meta-fluorine position balances electronic effects without introducing steric hindrance, optimizing interactions with hydrophobic binding pockets.

Scope and Organization of the Review

This review systematically examines:

- Synthetic pathways to 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane.

- Structural and electronic characteristics conferred by fluorine.

- Potential biomedical applications inferred from analog studies.

- Future directions in fluorinated diazepane research.

Subsequent sections will elaborate on these themes, integrating experimental data and theoretical insights to contextualize the compound’s unique profile.

Properties

Molecular Formula |

C12H17FN2 |

|---|---|

Molecular Weight |

208.27 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-5-methyl-1,4-diazepane |

InChI |

InChI=1S/C12H17FN2/c1-10-5-7-15(8-6-14-10)12-4-2-3-11(13)9-12/h2-4,9-10,14H,5-8H2,1H3 |

InChI Key |

USJFOHALQBIUHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CCN1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane

General Synthetic Strategy

The synthesis of 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane generally follows a multi-step approach:

- Formation of the diazepane ring system, often starting from homopiperazine or related precursors.

- Introduction of the methyl substituent at the 5-position.

- Attachment of the 3-fluorophenyl group via nucleophilic substitution or amide bond formation.

Key synthetic intermediates include 1,4-diazepane derivatives functionalized at the nitrogen atoms, which are then elaborated with aryl substituents.

Reported Synthesis Routes

Synthesis via Nucleophilic Substitution on 1-Benzhydryl-1,4-diazepane

A representative method involves the preparation of 1-benzhydryl-1,4-diazepane intermediates, followed by nucleophilic substitution with aryl isocyanates or isothiocyanates to introduce the aromatic substituent:

- Step 1: Synthesis of benzhydrol by reduction of benzophenone with sodium borohydride in methanol at 0–5 °C, yielding 90% benzhydrol.

- Step 2: Conversion of benzhydrol to benzhydryl chloride using thionyl chloride.

- Step 3: Reaction of benzhydryl chloride with homopiperazine and potassium carbonate in dimethylformamide at 80 °C to yield 1-benzhydryl-1,4-diazepane.

- Step 4: Nucleophilic substitution of 1-benzhydryl-1,4-diazepane with 3-fluorophenyl isocyanate in dry dichloromethane with triethylamine at room temperature for 5–6 hours to afford the 1-(3-fluorophenyl)-substituted diazepane derivative.

This method was detailed in the synthesis of various 1,4-diazepane derivatives, including those with fluorophenyl substituents, as confirmed by ^1H NMR, mass spectrometry, and elemental analysis.

Alternative Reductive Cyclization and Functionalization

Another approach involves reductive cyclization of diazepane-2,5-dione precursors followed by functionalization:

- Reduction of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione with lithium aluminum hydride in tetrahydrofuran at 0–5 °C to room temperature yields (R)-1-benzyl-5-methyl-1,4-diazepane.

- Subsequent sulfonylation or reaction with substituted benzenesulfonyl chlorides introduces aromatic substituents.

- Although this method is more commonly applied to benzyl-substituted diazepanes, it provides a framework adaptable to 3-fluorophenyl substitution by employing appropriate aryl sulfonyl chlorides or isocyanates.

Reaction Conditions and Characterization Data

Typical Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Benzhydrol synthesis | Benzophenone, NaBH4, MeOH | 0–5 °C to RT | 5 h | 90 |

| Benzhydryl chloride formation | Thionyl chloride | Reflux or RT | 2–3 h | Not specified |

| Diazepane ring formation | Benzhydryl chloride, homopiperazine, K2CO3, DMF | 80 °C | Several hours | Moderate to high |

| Nucleophilic substitution | 1-Benzhydryl-1,4-diazepane, 3-fluorophenyl isocyanate, Et3N, DCM | Room temperature | 5–6 h | Moderate to high |

Characterization

- [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons of the 3-fluorophenyl group, methylene protons of the diazepane ring, and methyl substituent at the 5-position.

- Mass Spectrometry (ESI+): Molecular ion peaks consistent with the expected molecular weight of 1-(3-fluorophenyl)-5-methyl-1,4-diazepane derivatives.

- Elemental Analysis: Carbon, hydrogen, nitrogen content matching calculated values for the target compound.

- Chromatographic Purification: Silica gel column chromatography using hexane:ethyl acetate mixtures for isolation of pure products.

Summary Table of Key Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-5-methyl-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences arise from the aryl group substituents, diazepane ring modifications, and additional functional groups.

*Estimated molecular formula based on analogs.

Physicochemical and Pharmacological Properties

- The trifluoromethyl group in pyridine derivatives further elevates lipophilicity .

- Electronic Effects : Fluorine’s electron-withdrawing nature alters aromatic ring reactivity, while chlorine’s larger size may sterically hinder receptor binding .

- Biological Activity: Benzodiazepinones (e.g., 5-(o-fluorophenyl)-1,3-dihydro-1-methyl-7-nitro-2H-1,4-benzodiazepin-2-one ) exhibit CNS activity due to their fused ring system and ketone moiety. The target diazepane lacks this complexity, suggesting divergent pharmacological targets.

Biological Activity

1-(3-Fluorophenyl)-5-methyl-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and case studies.

Chemical Structure and Properties

1-(3-Fluorophenyl)-5-methyl-1,4-diazepane features a diazepane ring substituted with a fluorophenyl group and a methyl group. This unique structure contributes to its reactivity and biological activity.

Molecular Formula : CHFN

Molecular Weight : 218.25 g/mol

The biological activity of 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a ligand for neurotransmitter receptors, impacting pathways associated with anxiety and depression. The compound's mechanism may involve:

- Binding to Receptors : It potentially interacts with serotonin (5-HT) receptors, which are crucial in mood regulation.

- Enzyme Modulation : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.

Antimicrobial and Antifungal Properties

Recent studies have highlighted the antimicrobial and antifungal potential of 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane. In vitro assays demonstrated its effectiveness against various microbial strains, suggesting possible applications in treating infections.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane has been investigated for its neuropharmacological effects. Preliminary studies suggest:

- Anxiolytic Activity : Behavioral assays in rodent models indicated reduced anxiety-like behavior at certain dosages.

- Antidepressant Effects : The compound showed promise in reducing depressive symptoms in animal models.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on the antimicrobial properties of 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane. The compound was tested against a panel of bacterial and fungal pathogens. Results indicated that it exhibited significant antimicrobial activity, particularly against Gram-positive bacteria.

Study 2: Neuropharmacological Assessment

In a behavioral study published in the Journal of Neuropharmacology, the anxiolytic effects of the compound were evaluated using the elevated plus maze (EPM) test. Mice treated with varying doses demonstrated increased time spent in open arms compared to controls, suggesting reduced anxiety levels.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as reductive amination or cyclization of appropriately substituted precursors. For example, Schmidt rearrangements from piperidin-4-ones have been used to synthesize 1,4-diazepan-5-ones, with reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impacting stereochemical outcomes and yields . Purification via column chromatography or recrystallization is essential to isolate enantiomerically pure forms, as side reactions (e.g., ring-opening) can occur under acidic or high-temperature conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.